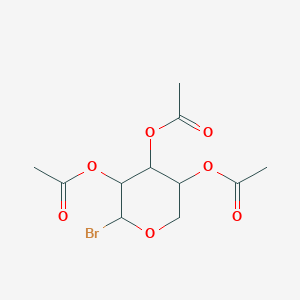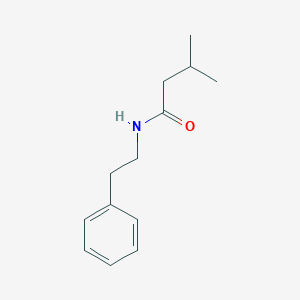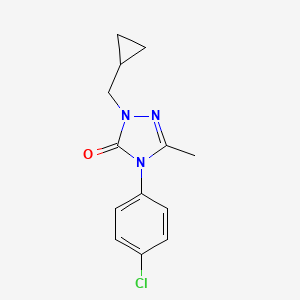
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Overview
Description
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(221)heptan-2-onato-O,O')ytterbium is a complex coordination compound containing ytterbium (Yb) and a ligand derived from camphor
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The ligand, 1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-one, is synthesized through a series of organic reactions starting from camphor.
Complex Formation: The ligand is then reacted with ytterbium salts (e.g., ytterbium chloride) under specific conditions, such as heating in an inert atmosphere to form the ytterbium complex.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the ligand and ytterbium salt are mixed in a solvent, heated, and then purified.
Continuous Process: For large-scale production, a continuous process involving continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen.
Substitution: Substitution reactions can occur where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various ligands can be introduced using different solvents and temperatures to facilitate substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: New complexes with different ligands.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Spectroscopy: It is used in spectroscopic studies to understand the electronic structure of ytterbium complexes.
Biology:
Bioimaging: The compound's luminescent properties make it useful in bioimaging applications.
Drug Delivery: Potential use in targeted drug delivery systems due to its complex structure.
Medicine:
Diagnostic Imaging: Used in MRI and other imaging techniques for enhanced contrast.
Therapeutic Agents: Investigated for use in cancer therapy and other medical treatments.
Industry:
Material Science: Employed in the development of new materials with unique properties.
Environmental Applications: Used in sensors for detecting pollutants and other environmental monitoring.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. The ytterbium ion can bind to specific sites on biomolecules, influencing their behavior and function. The ligand's structure allows for selective binding and activation of certain pathways, leading to its diverse applications.
Comparison with Similar Compounds
Europium Tris[3-(trifluoroacetyl)camphorate]: Similar in structure but uses europium instead of ytterbium.
Terbium Tris[3-(trifluoroacetyl)camphorate]: Similar ligand structure with terbium as the central metal ion.
Uniqueness:
Ytterbium's Unique Properties: Ytterbium's specific electronic configuration and properties make this compound distinct from those containing other lanthanides.
Ligand Variations: The specific ligand structure in this compound provides unique reactivity and binding characteristics compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
Properties
IUPAC Name |
(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H15F3O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGZXIDCWBSOP-UFRADDTFSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)F)/C1CC2)C)C.[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F9O6Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38054-03-4 | |
| Record name | Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038054034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-onato-O,O']ytterbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate](/img/structure/B1622587.png)

![{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid](/img/structure/B1622594.png)



![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)







